molecular formula C10H12N2O3 B12997750 1-(1H-pyrrole-2-carbonyl)pyrrolidine-3-carboxylic acid

1-(1H-pyrrole-2-carbonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B12997750
M. Wt: 208.21 g/mol
InChI Key: CGGQFBFZLPONNF-UHFFFAOYSA-N
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Description

1-(1H-pyrrole-2-carbonyl)pyrrolidine-3-carboxylic acid is a heterocyclic compound featuring both pyrrole and pyrrolidine rings. These structures are significant in medicinal chemistry due to their unique properties and potential biological activities. The compound’s structure allows it to participate in various chemical reactions, making it a valuable intermediate in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-pyrrole-2-carbonyl)pyrrolidine-3-carboxylic acid typically involves the formation of the pyrrole ring followed by the introduction of the pyrrolidine moiety. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of pyrrole-2-carboxylic acid with a suitable amine can yield the desired product through a series of condensation and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes the use of catalysts to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(1H-pyrrole-2-carbonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2-carboxaldehyde, while reduction can produce pyrrolidine-3-methanol .

Scientific Research Applications

1-(1H-pyrrole-2-carbonyl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-pyrrole-2-carbonyl)pyrrolidine-3-carboxylic acid involves its interaction with biological targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1H-pyrrole-2-carbonyl)pyrrolidine-3-carboxylic acid is unique due to the presence of both pyrrole and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

1-(1H-pyrrole-2-carbonyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C10H12N2O3/c13-9(8-2-1-4-11-8)12-5-3-7(6-12)10(14)15/h1-2,4,7,11H,3,5-6H2,(H,14,15)

InChI Key

CGGQFBFZLPONNF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1C(=O)O)C(=O)C2=CC=CN2

Origin of Product

United States

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